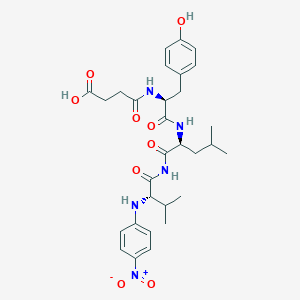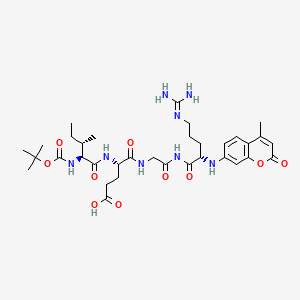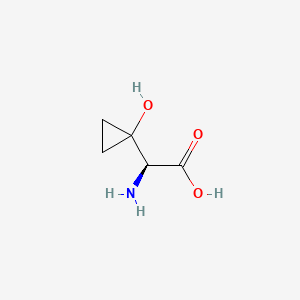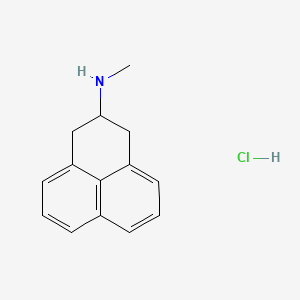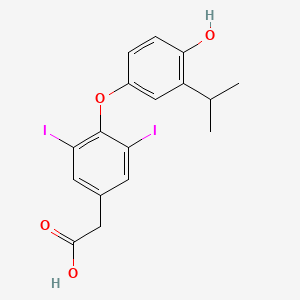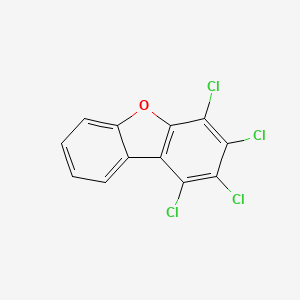
1,2,3,4-Tetraclorodibenzofurano
Descripción general
Descripción
1,2,3,4-Tetrachlorodibenzofuran, also known as 1,2,3,4-Tetrachlorodibenzofuran, is a useful research compound. Its molecular formula is C12H4Cl4O and its molecular weight is 306 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,4-Tetrachlorodibenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrachlorodibenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioremediación de sedimentos contaminados
1,2,3,4-TeCDF se utiliza como un contaminante modelo para examinar el potencial de la descloración reductiva microbiana en sedimentos contaminados {svg_1}. Este proceso es crucial para la bioremediación de sedimentos, ya que puede conducir potencialmente a la degradación completa y mineralización de compuestos halogenados tóxicos. La presencia de poblaciones de deshalogenación anaeróbicas en sedimentos estuarinos y marinos sugiere que muchos compuestos aromáticos clorados y bromados se deshalogenan fácilmente {svg_2}.
Monitoreo de la contaminación ambiental
El compuesto sirve como indicador para el monitoreo de la contaminación ambiental, particularmente en el contexto de las dioxinas y dibenzofuranos policlorados (PCDD/Fs). Su presencia y concentración pueden reflejar el nivel de contaminación industrial y la efectividad de las medidas de control de la contaminación {svg_3}.
Estudios de degradación fotocatalítica
Se ha investigado la aplicabilidad de catalizadores a base de titanio en la degradación fotocatalítica de compuestos orgánicos halogenados como el 1,2,3,4-TeCDF {svg_4}. Estos estudios son importantes para desarrollar nuevos métodos para desintoxicar ambientes contaminados con compuestos tóxicos persistentes.
Desarrollo de nanomateriales avanzados
1,2,3,4-TeCDF se utiliza en la prueba de nanocompuestos avanzados para su capacidad de descomponer materiales tipo dioxina. Esta investigación contribuye a la síntesis, caracterización y aplicación de nanomateriales en la catálisis {svg_5}.
Comprender el “ciclo de halógenos”
El compuesto es instrumental en estudios fundamentales que proporcionan una comprensión de cómo los procesos de deshalogenación se incorporan al “ciclo natural de halógenos”. Este conocimiento es esencial para desarrollar nuevos métodos de biorremediación para ambientes contaminados {svg_6}.
Reducción de la toxicidad en sedimentos
La descloración reductiva microbiana de 1,2,3,4-TeCDF en sedimentos es un proceso ambiental importante porque tiene el potencial de disminuir la toxicidad de PCDD/Fs a medida que se eliminan los cloros laterales. Esta reducción de la toxicidad es vital para la restauración de estuarios y marismas costeras {svg_7}.
Mecanismo De Acción
Target of Action
The primary target of 1,2,3,4-Tetrachlorodibenzofuran is the Aryl hydrocarbon receptor . This receptor is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .
Mode of Action
1,2,3,4-Tetrachlorodibenzofuran interacts with its target, the Aryl hydrocarbon receptor, by binding to it. This binding triggers a series of biochemical reactions that lead to changes in the expression of certain genes .
Pharmacokinetics
The pharmacokinetics of 1,2,3,4-Tetrachlorodibenzofuran involve its absorption, distribution, metabolism, and excretion (ADME). The half-life of 1,2,3,4-Tetrachlorodibenzofuran is approximately 60 days in the soil and atmosphere . This long half-life indicates that the compound is persistent in the environment and can accumulate in the food chain, leading to potential human exposure .
Result of Action
The molecular and cellular effects of 1,2,3,4-Tetrachlorodibenzofuran’s action are complex and can vary depending on the specific context. It is known that dioxins, a group of compounds to which 1,2,3,4-tetrachlorodibenzofuran belongs, are highly toxic and can cause cancer, reproductive and developmental problems, damage to the immune system, and can interfere with hormones .
Safety and Hazards
Occupational exposure to PCDFs may occur through inhalation and contact with the skin . For general population the most important source is food of animal origin like with other dioxin-like compounds . Skin and eye irritations, especially severe acne, darkened skin color, and swollen eyelids with discharge are the most obvious health effects of the CDF poisoning .
Análisis Bioquímico
Biochemical Properties
1,2,3,4-Tetrachlorodibenzofuran plays a significant role in biochemical reactions, particularly in the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This compound interacts with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator, which binds to the XRE promoter region of genes it activates . These interactions lead to the mediation of biochemical and toxic effects of halogenated aromatic hydrocarbons .
Cellular Effects
1,2,3,4-Tetrachlorodibenzofuran has notable effects on various types of cells and cellular processes. It is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues . This compound can influence cell function by regulating the circadian clock, inhibiting the basal and circadian expression of the core circadian component PER1 . Additionally, it mediates toxic effects, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1,2,3,4-Tetrachlorodibenzofuran involves its binding interactions with biomolecules, particularly the aryl hydrocarbon receptor . This binding activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . The compound exerts its effects through enzyme inhibition or activation and changes in gene expression, leading to various biochemical and toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrachlorodibenzofuran change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that the metabolic elimination of similar compounds, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin, is linear with respect to time, with a constant rate of elimination over an extended period . This suggests that 1,2,3,4-Tetrachlorodibenzofuran may exhibit similar temporal effects in laboratory settings.
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrachlorodibenzofuran vary with different dosages in animal models. Higher concentrations of the compound are typically found in the liver compared to other tissues . Studies have shown that pretreatment with similar compounds can enhance hepatic concentrations and decrease fat concentrations of the challenge dose . The rate of elimination is proportional to the dose, and higher doses can lead to increased hepatic accumulation and potential toxic effects .
Metabolic Pathways
1,2,3,4-Tetrachlorodibenzofuran is involved in various metabolic pathways, including anaerobic dehalogenation . This process is important for the biodegradation of halogenated organic compounds in contaminated sediments . The compound interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1,2,3,4-Tetrachlorodibenzofuran within cells and tissues involve its interaction with transporters and binding proteins . The compound is primarily stored in the liver and adipose tissues, with its distribution influenced by factors such as blood perfusion and hepatic uptake . The compound’s localization and accumulation can impact its overall activity and function within the body .
Subcellular Localization
1,2,3,4-Tetrachlorodibenzofuran’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors can affect the compound’s activity and function, potentially leading to various biochemical and toxic effects .
Propiedades
IUPAC Name |
1,2,3,4-tetrachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-8-7-5-3-1-2-4-6(5)17-12(7)11(16)10(15)9(8)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETAPIFVELRIDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067556 | |
| Record name | 1,2,3,4-tetrachlorodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24478-72-6, 30402-14-3 | |
| Record name | 1,2,3,4-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024478726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrachlorodibenzofurans | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030402143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-tetrachlorodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7ED7OIQ5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


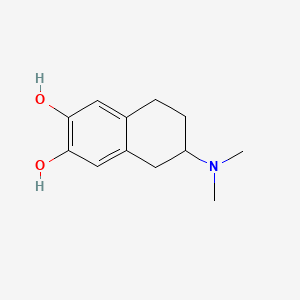

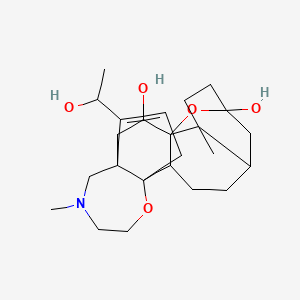
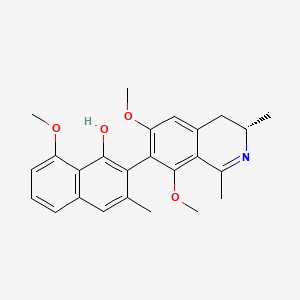
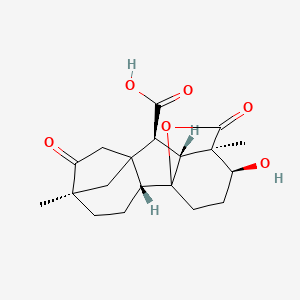
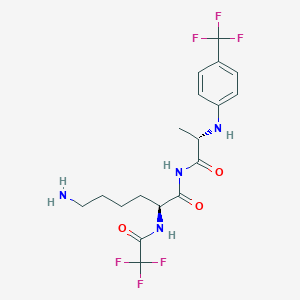
![3-[O-Phosphonopyridoxyl]--amino-benzoic acid](/img/structure/B1201049.png)
